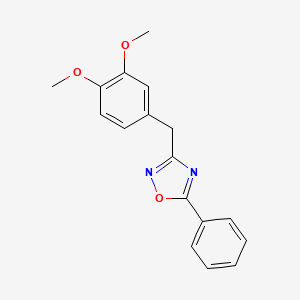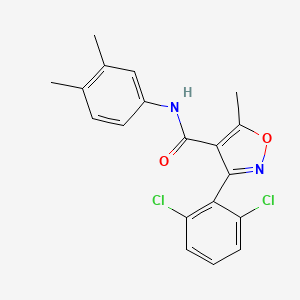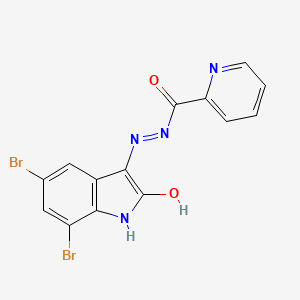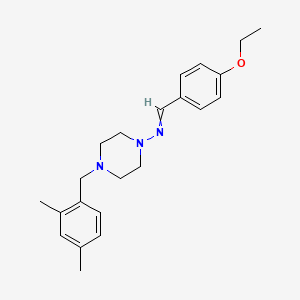
3-(3,4-dimethoxybenzyl)-5-phenyl-1,2,4-oxadiazole
説明
The compound “3-(3,4-dimethoxybenzyl)-5-phenyl-1,2,4-oxadiazole” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two carbon atoms, and two nitrogen atoms in a five-membered ring . The 3,4-dimethoxybenzyl group is a benzyl group in which the hydrogens at positions 3 and 4 of the phenyl group are substituted by methoxy groups .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, the synthesis of (±)-3,4-dimethoxybenzyl-4-methyloctanoate, a compound with a similar 3,4-dimethoxybenzyl group, was described in a study . The synthesis involved the reduction of the carbonyl group of 3,4-dimethoxybenzaldehyde, chloride formation from (±)-4-methyloctanoic acid, and esterification .Molecular Structure Analysis
The molecular structure of “this compound” can be deduced from its name. It contains a 1,2,4-oxadiazole ring attached to a phenyl group at the 5-position and a 3,4-dimethoxybenzyl group at the 3-position . The 3,4-dimethoxybenzyl group is a protective group for the thiol moiety, which increases the solubility and stability of the precursor .作用機序
Target of Action
It’s known that the 3,4-dimethoxybenzyl group can act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .
Mode of Action
The 3,4-dimethoxybenzyl group in the compound acts as a protective group for the thiol moiety. This group increases the solubility and stability of the precursor but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) . This suggests that the compound may interact with its targets through a process of deprotection and deposition .
Biochemical Pathways
The deprotection and deposition process of the 3,4-dimethoxybenzyl group could potentially affect various biochemical pathways, particularly those involving thiol groups .
Pharmacokinetics
The increased solubility and stability of the precursor due to the 3,4-dimethoxybenzyl group might influence the compound’s bioavailability .
Result of Action
The cleavage of the 3,4-dimethoxybenzyl group during monolayer formation suggests that the compound might induce structural changes in the target molecules .
Action Environment
The action of 3-(3,4-dimethoxybenzyl)-5-phenyl-1,2,4-oxadiazole can be influenced by environmental factors such as temperature and the presence of protons. For instance, the deprotection and deposition process of the 3,4-dimethoxybenzyl group occurs at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) . This suggests that the compound’s action, efficacy, and stability might be sensitive to changes in these environmental conditions.
実験室実験の利点と制限
DMPO has several advantages for use in lab experiments, including its ease of synthesis and low toxicity. DMPO is also stable under various conditions, making it suitable for use in a wide range of experiments. However, DMPO has some limitations, including its limited solubility in water and its potential to form aggregates in solution.
将来の方向性
There are several future directions for the study of DMPO. One potential direction is the development of new drugs based on DMPO for the treatment of various diseases. Another direction is the synthesis of new materials and polymers based on DMPO for use in various applications. DMPO can also be used as a fluorescent probe for the detection of various analytes, and further studies can be conducted to explore its potential in this area. Overall, DMPO is a promising compound with diverse applications, and further research is needed to fully understand its potential.
科学的研究の応用
DMPO has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, DMPO has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. DMPO has also been studied for its potential use in the development of new drugs for the treatment of various diseases.
In material science, DMPO has been used as a building block for the synthesis of various polymers and materials. DMPO-containing polymers have been shown to exhibit unique properties, such as high thermal stability and solubility in organic solvents. DMPO has also been used as a fluorescent probe for the detection of metal ions and other analytes.
特性
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-5-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-20-14-9-8-12(10-15(14)21-2)11-16-18-17(22-19-16)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXBGKKVTZOCSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NOC(=N2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B3739840.png)
![2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3739848.png)

![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3739863.png)

![2-chloro-N-[3-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B3739871.png)
![7-[(4-bromobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B3739875.png)
![2-{[3-(3-nitrophenyl)acryloyl]amino}-N-phenylbenzamide](/img/structure/B3739884.png)

![5-({[5-(3,4-dichlorophenyl)-2-furyl]methylene}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B3739902.png)
![ethyl 3-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B3739903.png)
![3-[3-bromo-4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acrylonitrile](/img/structure/B3739927.png)
![3-methyl-5-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3739932.png)
